molecular formula C22H20Cl2N2O4S B11319330 5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11319330
M. Wt: 479.4 g/mol
InChI Key: RDDFWLJHYVFAFG-UHFFFAOYSA-N
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Description

5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Properties

Molecular Formula

C22H20Cl2N2O4S

Molecular Weight

479.4 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C22H20Cl2N2O4S/c1-13(2)17-9-4-14(3)10-19(17)30-21(27)20-18(24)11-25-22(26-20)31(28,29)12-15-5-7-16(23)8-6-15/h4-11,13H,12H2,1-3H3

InChI Key

RDDFWLJHYVFAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the core pyrimidine structure. This is followed by the introduction of the chlorophenyl and methanesulfonyl groups. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and esterification catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-METHYL-2-(PROPAN-2-YL)PHENOL: Shares the methyl and isopropyl groups but lacks the pyrimidine and sulfonyl components.

    5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE: Contains the pyrimidine and sulfonyl groups but lacks the methyl and isopropyl groups.

Uniqueness

The uniqueness of 5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for research and industrial applications.

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